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Compound of Interest

Compound Name: 5-Hydroxy isatoic anhydride

Cat. No.: B174216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-

Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic

synthesis and medicinal chemistry. Due to the limited availability of directly published complete

spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on

the known spectroscopic data of the parent compound, Isatoic Anhydride, and established

principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral

characteristics is discussed in detail.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 5-

Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Isatoic

Anhydride
DMSO-d₆ 11.8 br s - N-H

7.92 d 7.9 H-4

7.75 t 7.7 H-6

7.26 d 8.2 H-7

7.16 t 7.5 H-5

5-

Hydroxyisatoi

c Anhydride

(Predicted)

DMSO-d₆ ~11.7 br s - N-H

~10.0 s - OH

~7.4 d ~2.0 H-4

~7.0 dd ~8.5, 2.0 H-6

~7.1 d ~8.5 H-7

Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a

hydroxyl group on the aromatic ring of Isatoic Anhydride.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

5-Hydroxyisatoic

Anhydride (Predicted)
DMSO-d₆ ~162 C=O (anhydride)

~155 C-5

~148 C=O (carbamate)

~135 C-3a

~120 C-7

~118 C-6

~115 C-7a

~110 C-4

Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic

Anhydride structure.

Infrared (IR) Spectroscopy
Table 3: FT-IR Absorption Data
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Compound Functional Group
Characteristic
Absorption (cm⁻¹)

Intensity

Isatoic Anhydride N-H Stretch 3200-3000 Medium

C=O Stretch

(Anhydride,

Asymmetric)

~1770 Strong

C=O Stretch

(Anhydride,

Symmetric)

~1730 Strong

C=O Stretch

(Carbamate)
~1680 Strong

C-O-C Stretch 1300-1200 Strong

5-Hydroxyisatoic

Anhydride (Predicted)

O-H Stretch

(Phenolic)
3400-3200 Broad

N-H Stretch 3200-3000 Medium

C=O Stretch

(Anhydride,

Asymmetric)

~1770 Strong

C=O Stretch

(Anhydride,

Symmetric)

~1730 Strong

C=O Stretch

(Carbamate)
~1680 Strong

C-O-C Stretch 1300-1200 Strong

C-O Stretch

(Phenolic)
~1250 Strong

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Compound Ionization Mode [M]+• (m/z)
Key Fragmentation
Peaks (m/z)

Isatoic Anhydride EI 163
119 ([M-CO₂]+•), 92,

65

5-Hydroxyisatoic

Anhydride
EI 179

135 ([M-CO₂]+•), 108,

80

Experimental Protocols
NMR Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of 5-

Hydroxyisatoic anhydride.

Methodology:

Sample Preparation: A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is

critical to ensure the solubility of the compound and to avoid interference from solvent

protons.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation

delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is typically required

due to the lower natural abundance of ¹³C.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-

d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.

Methodology:

Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A

small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide

(KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first

recorded. The sample pellet is then placed in the sample holder, and the spectrum is

acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic

anhydride.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples.

Ionization: Electron Impact (EI) ionization is a common method for this type of compound.

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 5-Hydroxyisatoic anhydride.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-

Hydroxyisatoic anhydride.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174216#spectroscopic-data-of-5-hydroxy-isatoic-
anhydride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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